molecular formula C10H11ClFNO2 B009084 Fluparoxan hydrochloride anhydrous CAS No. 105227-44-9

Fluparoxan hydrochloride anhydrous

Cat. No.: B009084
CAS No.: 105227-44-9
M. Wt: 231.65 g/mol
InChI Key: JNYKORXHNIRXSA-OZZZDHQUSA-N
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Description

Fluparoxan hydrochloride anhydrous is a potent α2-adrenergic receptor antagonist. It is known for its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This compound has been studied for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluparoxan hydrochloride anhydrous involves multiple steps. The key intermediate is 5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole. The synthesis begins with the preparation of this intermediate, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluparoxan hydrochloride anhydrous undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluparoxan oxide, while reduction may yield fluparoxan alcohol .

Scientific Research Applications

    Chemistry: Used as a reference compound in studies of α2-adrenergic receptor antagonists.

    Biology: Investigated for its effects on neurotransmitter release and receptor binding.

    Medicine: Explored for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease.

    Industry: Used in the development of new pharmaceuticals targeting α2-adrenergic receptors

Mechanism of Action

Fluparoxan hydrochloride anhydrous exerts its effects by selectively blocking α2-adrenergic receptors. This blockade increases the synaptic concentrations of noradrenaline by preventing the autoinhibitory feedback mechanism. The increased noradrenaline levels have potential therapeutic value in treating disorders associated with noradrenaline deficiency at postsynaptic adrenoreceptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluparoxan hydrochloride anhydrous is unique due to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity reduces the likelihood of side effects associated with α1-adrenergic receptor antagonism, making it a promising candidate for therapeutic applications .

Properties

CAS No.

105227-44-9

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1

InChI Key

JNYKORXHNIRXSA-OZZZDHQUSA-N

SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Isomeric SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Key on ui other cas no.

105227-44-9

Origin of Product

United States

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